Cas no 1353948-35-2 (2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide)

2-Amino-N-cyclopropyl-N-(2,6-dichlorobenzyl)-acetamide is a specialized organic compound featuring a cyclopropylamine and a dichlorobenzyl moiety, which contribute to its unique reactivity and potential applications in pharmaceutical and agrochemical research. The presence of the 2,6-dichlorobenzyl group enhances steric and electronic properties, making it a valuable intermediate in the synthesis of biologically active molecules. Its acetamide backbone provides versatility for further functionalization, while the cyclopropyl ring may influence conformational stability. This compound is particularly useful in medicinal chemistry for the development of novel therapeutics due to its structural motifs, which are often associated with enhanced binding affinity and metabolic stability.
2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide structure
1353948-35-2 structure
Product Name:2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide
CAS No:1353948-35-2
MF:C12H14Cl2N2O
MW:273.158360958099
CID:2161835
Update Time:2025-05-20

2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-n-cyclopropyl-n-(2,6-dichloro-benzyl)-acetamide
    • 2-Amino-N-cyclopropyl-N-(2,6-dichlorobenzyl)acetamide
    • AM92397
    • 2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide
    • Inchi: 1S/C12H14Cl2N2O/c13-10-2-1-3-11(14)9(10)7-16(8-4-5-8)12(17)6-15/h1-3,8H,4-7,15H2
    • InChI Key: RQBJMFMMHVVFBQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1CN(C(CN)=O)C1CC1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 274
  • Topological Polar Surface Area: 46.3

2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
085661-500mg
2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide
1353948-35-2
500mg
£694.00 2022-03-01

Additional information on 2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide

Comprehensive Overview of 2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide (CAS No. 1353948-35-2)

2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide, with the CAS number 1353948-35-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of a cyclopropyl ring, a dichlorobenzyl group, and an acetamide backbone, making it a versatile intermediate for synthesizing bioactive derivatives. Researchers are particularly interested in its potential applications due to its structural complexity and functional group diversity.

The compound's IUPAC name highlights its key components: the 2-amino group, the cyclopropyl substituent, and the 2,6-dichlorobenzyl moiety. These features contribute to its reactivity and potential interactions with biological targets. In recent years, the demand for custom synthesis of such compounds has surged, driven by advancements in drug discovery and the need for novel small-molecule inhibitors. The CAS registry number 1353948-35-2 ensures precise identification in global chemical databases, facilitating collaborative research.

One of the trending topics in organic chemistry is the development of sustainable synthesis methods. Researchers are exploring greener alternatives for producing compounds like 2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide, such as catalytic processes or solvent-free reactions. This aligns with the broader industry shift toward green chemistry and reduced environmental impact. Additionally, the compound's potential role in medicinal chemistry—particularly in designing enzyme modulators or receptor ligands—has sparked interest among biotech startups and academic labs.

From a technical perspective, the physicochemical properties of CAS 1353948-35-2 are critical for its applications. Its solubility, stability, and bioavailability are often studied to optimize its use in formulations. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound, ensuring high purity and consistency for research purposes. The growing popularity of high-throughput screening has further increased the demand for well-defined intermediates like this acetamide derivative.

In the context of intellectual property, 2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide has been referenced in several patents related to kinase inhibitors and antimicrobial agents. This underscores its value in proprietary research and development. Companies specializing in contract research organizations (CROs) often include such compounds in their portfolios to support client projects. The compound's structure-activity relationship (SAR) studies are also a hot topic, as they help refine its efficacy and selectivity for specific targets.

Another area of interest is the compound's potential in crop protection. Agrochemical researchers are investigating its derivatives for pest control or herbicidal activity, leveraging its dichlorobenzyl group's known bioactivity. This aligns with the global push for sustainable agriculture and reduced reliance on traditional pesticides. The CAS 1353948-35-2 serves as a building block for developing next-generation agrochemicals with improved safety profiles.

For laboratories handling 2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide, proper storage conditions and handling protocols are essential to maintain its integrity. The compound is typically stored under inert atmospheres or at controlled temperatures to prevent degradation. Suppliers often provide certificates of analysis (CoA) to verify its specifications, catering to the stringent requirements of Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) standards.

In summary, 2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide (CAS 1353948-35-2) represents a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its structural uniqueness and functional adaptability make it a valuable asset for researchers exploring innovative solutions in these fields. As the scientific community continues to prioritize precision medicine and sustainable technologies, compounds like this will remain at the forefront of interdisciplinary research.

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